N-(sec-butyl)-N'-tritylthiourea
Description
N-(sec-butyl)-N'-tritylthiourea is a thiourea derivative characterized by a sec-butyl (secondary butyl) group and a trityl (triphenylmethyl) substituent. Thioureas are sulfur-containing organic compounds with the general structure R₁R₂N–C(S)–NR₃R₄, where substituents influence their chemical reactivity, solubility, and applications.
Properties
IUPAC Name |
1-butan-2-yl-3-tritylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2S/c1-3-19(2)25-23(27)26-24(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOHIPIIOUWOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Molecular Comparisons
The table below compares N-(sec-butyl)-N'-tritylthiourea with four thiourea derivatives from the evidence, focusing on substituents, molecular weight, and key features:
Key Observations:
- Steric Effects : The trityl group in the target compound likely imposes greater steric hindrance than tert-butyl or methoxybenzyl groups in analogs .
- Solubility : Compounds with polar substituents (e.g., hydroxy or methoxy groups) exhibit higher polarity and solubility in polar solvents compared to purely aliphatic or aromatic thioureas .
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